molecular formula C₅H₅N₃O₄ B1147044 2-((2,4-Dioxoimidazolidin-1-yl)imino)acetic acid CAS No. 64748-89-6

2-((2,4-Dioxoimidazolidin-1-yl)imino)acetic acid

Cat. No. B1147044
CAS RN: 64748-89-6
M. Wt: 171.11
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2,4-Dioxoimidazolidin-1-yl)imino)acetic acid, also known as glycocyamine or guanidinoacetic acid, is a naturally occurring compound found in the human body. It is a precursor to creatine, a molecule that is essential for energy metabolism in muscles. Glycocyamine has been the subject of scientific research due to its potential applications in various fields, including sports nutrition, animal feed, and pharmaceuticals.

Mechanism Of Action

Glycocyamine is converted to creatine in the body through a series of enzymatic reactions. Creatine is then used to produce adenosine triphosphate (ATP), the main energy source for muscle contraction. By increasing muscle creatine levels, 2-((2,4-Dioxoimidazolidin-1-yl)imino)acetic acid can improve muscle performance and delay fatigue during high-intensity exercise.

Biochemical And Physiological Effects

Glycocyamine has been shown to have various biochemical and physiological effects in the body. It can increase muscle creatine levels, which can improve muscle performance and delay fatigue during high-intensity exercise. It can also increase muscle protein synthesis, which can enhance muscle growth and repair. Additionally, 2-((2,4-Dioxoimidazolidin-1-yl)imino)acetic acid has been shown to have antioxidant and anti-inflammatory properties, which can protect against oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

Glycocyamine has several advantages and limitations for lab experiments. Its synthesis method is well-established and relatively simple, making it easy to obtain for research purposes. It is also stable and has a long shelf-life, which makes it suitable for long-term studies. However, its effects can be influenced by various factors, such as diet and exercise, which can make it difficult to control for in experiments.

Future Directions

There are several future directions for research on 2-((2,4-Dioxoimidazolidin-1-yl)imino)acetic acid. One area of interest is its potential therapeutic effects in various diseases, including heart failure, Alzheimer's disease, and cancer. Another area of interest is its potential applications in agriculture, such as improving animal growth and meat quality. Additionally, there is ongoing research on the effects of 2-((2,4-Dioxoimidazolidin-1-yl)imino)acetic acid on muscle performance and recovery, as well as its interactions with other dietary supplements and medications.

Synthesis Methods

Glycocyamine can be synthesized through the reaction of glycine and cyanamide in the presence of a strong base, such as sodium hydroxide. The resulting product is then treated with formaldehyde to form 2-((2,4-Dioxoimidazolidin-1-yl)imino)acetic acid. This synthesis method is widely used in the production of 2-((2,4-Dioxoimidazolidin-1-yl)imino)acetic acid for commercial purposes.

Scientific Research Applications

Glycocyamine has been the subject of numerous scientific studies due to its potential applications in various fields. In sports nutrition, it is used as a dietary supplement to increase muscle creatine levels, which can improve athletic performance. In animal feed, it is used as a feed additive to enhance growth and improve meat quality. In pharmaceuticals, it is being investigated for its potential therapeutic effects in various diseases, including heart failure, Alzheimer's disease, and cancer.

properties

IUPAC Name

(2E)-2-(2,4-dioxoimidazolidin-1-yl)iminoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c9-3-2-8(5(12)7-3)6-1-4(10)11/h1H,2H2,(H,10,11)(H,7,9,12)/b6-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGNBZNUPRFZII-LZCJLJQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1N=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)NC(=O)N1/N=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2,4-Dioxoimidazolidin-1-yl)imino)acetic acid

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